N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Chemoselective Acetylation and Synthesis Processes N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide serves as a crucial intermediate in the synthesis of certain pharmaceuticals. For instance, its role in chemoselective acetylation processes has been explored for the efficient synthesis of antimalarial drugs, highlighting its significance in facilitating selective reactions and optimizing production methods for medicinal compounds (Magadum & Yadav, 2018).
Structural and Molecular Studies The compound's unique structure enables it to participate in diverse molecular interactions, which are critical for understanding the mechanisms of action of various drugs. Studies on related amide derivatives have shed light on their spatial orientations and coordination behaviors, providing insights into their potential applications in designing more effective pharmaceutical agents (Kalita & Baruah, 2010).
Green Chemistry and Catalysis In the context of green chemistry, this compound has been involved in studies aiming at developing more sustainable and environmentally friendly synthetic pathways. For example, its derivatives have been synthesized using catalytic hydrogenation, a method that reduces the environmental impact of chemical processes by utilizing less hazardous reagents and conditions (Zhang Qun-feng, 2008).
Pharmacological Activity While specific studies directly on this compound are limited, research on structurally related acetamide derivatives has explored their pharmacological properties, including potential anti-inflammatory, analgesic, and cytotoxic activities. These investigations contribute to a broader understanding of how compounds with similar structural features might be applied in drug development and therapy (Rani et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-19-5-3-16(4-6-19)14-21(25)24-15-17-7-12-23-20(13-17)18-8-10-22-11-9-18/h3-13H,2,14-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZYVZLDNQFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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